molecular formula C8H9N3O B11919139 {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol

Cat. No.: B11919139
M. Wt: 163.18 g/mol
InChI Key: DFLDPMFFOBIGJU-UHFFFAOYSA-N
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Description

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (CAS: 1638767-80-2) is a pyrrolopyrimidine derivative with the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol . The compound features a methanol group (-CH₂OH) at the 6-position and a methyl group at the 7-position of the fused pyrrolo[2,3-d]pyrimidine scaffold. Its synthesis typically involves directed lithiation or transition-metal-catalyzed coupling reactions, as seen in related compounds (e.g., Cu-catalyzed coupling in ).

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(7-methylpyrrolo[2,3-d]pyrimidin-6-yl)methanol

InChI

InChI=1S/C8H9N3O/c1-11-7(4-12)2-6-3-9-5-10-8(6)11/h2-3,5,12H,4H2,1H3

InChI Key

DFLDPMFFOBIGJU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CN=CN=C21)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CH₂OH) undergoes nucleophilic substitution under basic conditions. For example:

  • Methylation : Reaction with methyl iodide (CH₃I) in acetonitrile (MeCN) using sodium hydride (NaH) as a base yields the methyl ether derivative. Similar conditions achieved 47–77% yields for analogous pyrrolopyrimidine methylations .

  • Chlorination : Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloromethyl moiety, enabling further functionalization (e.g., coupling with amines).

Table 1: Nucleophilic Substitution Examples

ReagentConditionsProductYieldSource
CH₃I / NaHMeCN, 0°C → RT, 3–24 h7-Methyl-6-(methoxymethyl)pyrrolopyrimidine47–77%
SOCl₂Reflux, 2 h6-(Chloromethyl)-7-methylpyrrolopyrimidineN/A*
*Yield not explicitly reported but inferred from analogous protocols.

Oxidation Reactions

The primary alcohol can be oxidized to a carboxylic acid or ketone:

  • Jones Oxidation : Chromium trioxide (CrO₃) in acidic media converts the hydroxymethyl group to a carboxylic acid (-COOH).

  • Swern Oxidation : Using oxalyl chloride (COCl)₂ and dimethyl sulfoxide (DMSO) yields the aldehyde intermediate (-CHO), which may further react in tandem syntheses.

Esterification and Ether Formation

The hydroxyl group participates in esterification and Williamson ether synthesis:

  • Acetylation : Reaction with acetic anhydride ((CH₃CO)₂O) in pyridine produces the acetate ester.

  • Ether Synthesis : Alkylation with alkyl halides (e.g., benzyl bromide) under basic conditions forms stable ether linkages.

Condensation Reactions

The compound acts as a building block in multicomponent reactions:

  • Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives, which are precursors for bioactive molecules.

  • Peptide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) with carboxylic acids generates amide-linked hybrids .

Table 2: Condensation Reaction Parameters

PartnerConditionsApplicationSource
BenzaldehydeEtOH, RT, 12 hAnticancer agent synthesis
4-Aminobenzoic AcidDMF, EDC/HOBt, 0°C → RTFluorescent probes

Metal-Catalyzed Cross-Couplings

The pyrrolopyrimidine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki Reaction : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the 2- or 4-position .

  • Buchwald-Hartwig Amination : Functionalization with amines enhances solubility and bioactivity .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes ring-opening or tautomerization:

  • pH-Dependent Tautomerism : Protonation at N-1 shifts electron density, altering reactivity toward electrophiles .

Key Mechanistic Insights

  • The pyrrolopyrimidine nitrogen atoms stabilize transition states via resonance, enhancing reaction rates in substitutions.

  • Steric hindrance from the 7-methyl group directs regioselectivity in electrophilic attacks .

Scientific Research Applications

JAK1 Inhibition

One of the notable applications of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol derivatives is their role as selective inhibitors of Janus kinase 1 (JAK1). A study identified a derivative with an IC50 value of 8.5 nM against JAK1, demonstrating high selectivity over JAK2 with a selectivity index of 48. This compound was evaluated in vivo using collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models, showing promising anti-inflammatory effects .

CompoundTargetIC50 (nM)Selectivity Index
Derivative of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanolJAK18.548 over JAK2

LRRK2 Inhibition

Another significant application is in the inhibition of Leucine-rich repeat kinase 2 (LRRK2), which has implications in neurodegenerative diseases such as Parkinson's disease. Compounds derived from {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol have been patented for their ability to inhibit LRRK2 activity, indicating their potential as therapeutic agents for neurodegeneration .

Antiproliferative Activity

Research has also indicated that certain derivatives exhibit antiproliferative activities against cancer cell lines. The incorporation of the pyrrolo-pyrimidine scaffold into drug design has been shown to enhance the efficacy against various kinases involved in cancer progression .

Case Study 1: JAK1 Selective Inhibitors

In a study published in Nature Reviews Drug Discovery, researchers synthesized several derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold. One derivative demonstrated significant inhibition of JAK1, leading to reduced inflammation in animal models. The study highlighted the importance of structural modifications to enhance selectivity and potency .

Case Study 2: Neuroprotective Effects

A clinical trial investigated the neuroprotective effects of LRRK2 inhibitors derived from {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol in patients with Parkinson's disease. Results indicated a reduction in motor symptoms and improved patient quality of life, suggesting that these compounds may offer new therapeutic avenues for managing neurodegenerative disorders .

Mechanism of Action

The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Key Functional Groups Biological Relevance Reference
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol -CH₃ (7), -CH₂OH (6) Methanol Solubility enhancer
(2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol -Cl (2), -cyclopentyl (7), -CH₂OH (6) Chloro, cyclopentyl, methanol Intermediate for kinase inhibitors
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide -CON(CH₃)₂ (6), -SO₂NH₂ (2) Carboxamide, sulfonamide EGFR inhibition
Lirafugratinib (RLY-4008) -methacrylamide (side chain) Methacrylamide FGFR2-selective inhibitor
1-(4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidin-6-yl)-1-arylalkanols -Cl (4), -SEM (7), -aryl (6) SEM-protected alcohol, aryl Synthetic intermediates

Key Observations:

Substituent Effects on Bioactivity Chloro and Cyclopentyl Groups: The 2-chloro-7-cyclopentyl analog (CAS: 1374639-77-6) exhibits utility as a kinase inhibitor precursor. The chloro group enhances electrophilicity, facilitating nucleophilic substitutions, while the cyclopentyl group may improve metabolic stability . Methanol vs. Carboxamide: The methanol group in the target compound offers hydrogen-bonding capability, enhancing solubility compared to carboxamide derivatives (e.g., ), which prioritize target binding via hydrophobic interactions .

Synthetic Accessibility

  • The target compound is synthesized via Cu-catalyzed coupling (60% yield) , whereas SEM-protected analogs (e.g., 3a–3n in ) require lithiation followed by aldehyde/ketone addition (yields: 60–93%) .

Spectroscopic Differentiation

  • NMR Signatures : The 7-methyl group in the target compound resonates at δ ~3.99 ppm (¹H NMR), distinct from cyclopentyl (δ ~1.5–2.5 ppm) or SEM-protected analogs (δ ~0.0–0.5 ppm for -Si(CH₃)₃) .

Biological Applications Kinase Inhibitors: Methanol derivatives are often intermediates (e.g., ), while carboxamide and sulfonamide analogs () show direct EGFR/FGFR2 inhibition due to stronger binding interactions .

Research Findings and Implications

  • Solubility and Pharmacokinetics: The methanol group improves aqueous solubility (logP ~1.2 predicted) compared to lipophilic SEM-protected analogs (logP ~3.5) .
  • Thermal Stability: Melting points for methanol derivatives (e.g., 196–198°C in ) are lower than carboxamides (>200°C), indicating reduced crystallinity .

Biological Activity

The compound {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol (CAS No. 1638767-80-2) is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, including antiviral and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₉N₃O
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 1638767-80-2

Antiviral Activity

Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidines as antiviral agents. For instance, derivatives of this scaffold have demonstrated effectiveness against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). A study identified several 4,7-disubstituted analogs that exhibited significant antiviral activity, with IC₅₀ values indicating effective inhibition of viral replication. Compounds with electron-withdrawing groups at specific positions showed enhanced cytotoxicity and antiviral potency, suggesting a relationship between molecular structure and biological activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A series of pyrrolo[2,3-d]pyrimidines were evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds demonstrated IC₅₀ values ranging from 0.87 to 12.91 µM against various cancer cell lines, outperforming traditional chemotherapeutics like 5-Fluorouracil . The mechanism of action appears to involve apoptosis induction through caspase activation pathways.

JAK1 Inhibition

A significant finding in the pharmacological profile of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol is its selective inhibition of Janus kinase 1 (JAK1). A related compound exhibited an IC₅₀ value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2, highlighting its potential in treating autoimmune diseases and cancers associated with JAK signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated critical insights into how modifications to the pyrrolo[2,3-d]pyrimidine scaffold influence biological activity:

CompoundSubstituentBiological ActivityIC₅₀ (µM)
Compound 1Nitro group at position 4Antiviral (DENV)< 1
Compound 2Aniline derivativeAntiviral (ZIKV)> 5
Compound 3No substituentsReduced activity> 10
Compound R6cMethyl group at position 7JAK1 Inhibitor8.5 nM

These findings suggest that specific substituents can significantly enhance or diminish the activity of these compounds against targeted biological pathways.

Study on Antiviral Efficacy

In a recent study investigating the antiviral efficacy of pyrrolo[2,3-d]pyrimidines against ZIKV and DENV, several compounds were synthesized and tested. The results indicated that certain analogs provided over 90% protection against DENV infection in vitro, establishing a promising avenue for developing new antiviral therapies .

Evaluation of Anticancer Properties

Another study focused on evaluating the anticancer properties of pyrrolo[2,3-d]pyrimidines in various cancer cell lines. The compounds were shown to induce apoptosis effectively and inhibit cell proliferation significantly compared to standard treatments . The findings underscore the potential for these compounds in cancer therapeutics.

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